molecular formula C16H27Cl2N3O2 B1523043 Benzyl 4-[(3-aminopropyl)amino]piperidine-1-carboxylate dihydrochloride CAS No. 936129-66-7

Benzyl 4-[(3-aminopropyl)amino]piperidine-1-carboxylate dihydrochloride

Cat. No.: B1523043
CAS No.: 936129-66-7
M. Wt: 364.3 g/mol
InChI Key: UIVNVNOHHAGUNW-UHFFFAOYSA-N
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Description

Chemical Classification and Nomenclature

Benzyl 4-[(3-aminopropyl)amino]piperidine-1-carboxylate dihydrochloride is a synthetic organic compound classified as a piperidine derivative with a benzyl carbamate functional group and a substituted aminoalkyl side chain. Its structural complexity arises from the integration of three distinct moieties:

  • A piperidine ring (a six-membered heterocyclic amine) serving as the core scaffold.
  • A benzyl carbamate group (Cbz protecting group) attached to the piperidine nitrogen.
  • A 3-aminopropylamino substituent at the 4-position of the piperidine ring, which is protonated as a dihydrochloride salt.

IUPAC Name

The systematic IUPAC name for this compound is This compound . This nomenclature reflects:

  • The piperidine backbone.
  • The carbamate ester (benzyloxycarbonyl group) at position 1.
  • The 3-aminopropylamino substituent at position 4.
  • Two hydrochloride counterions neutralizing the primary and secondary amine groups.

Synonyms and Alternative Identifiers

The compound is documented under multiple identifiers across chemical databases (Table 1):

Identifier Type Value Source
CAS Registry Number 936129-66-7
Molecular Formula C₁₆H₂₇Cl₂N₃O₂
Molecular Weight 364.31 g/mol
SMILES Notation O=C(N1CCC(NCCCN)CC1)OCC2=CC=CC=C2.[H]Cl.[H]Cl
InChI Key UIVNVNOHHAGUNW-UHFFFAOYSA-N
MDL Number MFCD18904304

Alternative names include:

  • 4-[(3-Aminopropyl)amino]-1-(benzyloxycarbonyl)piperidine dihydrochloride .
  • Benzyl 4-(3-aminopropylamino)piperidine-1-carboxylate dihydrochloride .

Structural Features

  • Piperidine Core : A saturated six-membered ring with one nitrogen atom, adopting a chair conformation in its most stable state.
  • Carbamate Functional Group : The benzyl ester of carbamic acid (O=C(OCC₆H₅)–N–) at the piperidine nitrogen, providing steric protection during synthetic processes.
  • Aminoalkyl Side Chain : A propylamine linker (–CH₂CH₂CH₂NH₂) attached to the 4-position of the piperidine ring, facilitating interactions with biological targets.
  • Dihydrochloride Salt : Two hydrochloric acid molecules ionically bound to the primary amine (–NH₂) and secondary amine (–NH–) groups, enhancing solubility in polar solvents.

Properties

IUPAC Name

benzyl 4-(3-aminopropylamino)piperidine-1-carboxylate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2.2ClH/c17-9-4-10-18-15-7-11-19(12-8-15)16(20)21-13-14-5-2-1-3-6-14;;/h1-3,5-6,15,18H,4,7-13,17H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIVNVNOHHAGUNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NCCCN)C(=O)OCC2=CC=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Benzyl 4-[(3-aminopropyl)amino]piperidine-1-carboxylate dihydrochloride (CAS Number: 936129-66-7) is a compound of significant interest in pharmacological research, particularly due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

  • Molecular Formula : C₁₆H₂₇Cl₂N₃O₂
  • Molecular Weight : 364.32 g/mol
  • Melting Point : 208–210 °C .

This compound exhibits biological activity primarily through its interaction with various molecular targets involved in cellular signaling pathways. Notably, it has been identified as a potential inhibitor of RAS proteins, which are critical in cancer biology due to their role in cell proliferation and survival.

RAS Inhibition

Recent studies have shown that compounds similar to benzyl 4-[(3-aminopropyl)amino]piperidine can inhibit RAS signaling pathways. For instance, a related compound demonstrated anti-tumor activity in xenograft models and was metabolically stable in liver microsomes, suggesting that benzyl 4-[(3-aminopropyl)amino]piperidine may share similar properties .

Pharmacokinetics

The pharmacokinetic profile of benzyl 4-[(3-aminopropyl)amino]piperidine dihydrochloride indicates favorable absorption and distribution characteristics. The compound is expected to penetrate the blood-brain barrier (BBB), which is crucial for central nervous system (CNS) therapies. Studies report its high gastrointestinal absorption and moderate lipophilicity, indicating potential for oral bioavailability .

Biological Activity Summary

Activity Type Description
Anti-tumor Activity Demonstrated efficacy in xenograft mouse cancer models .
RAS Inhibition Potential to inhibit HRAS, KRAS, and NRAS signaling pathways .
Cytotoxicity Induces caspase activity comparable to known apoptosis inducers like staurosporine .
Pharmacokinetics High GI absorption; BBB permeant; favorable metabolic stability .

Case Studies

  • Xenograft Models : In a study involving xenograft models, benzyl 4-[(3-aminopropyl)amino]piperidine was tested for its ability to inhibit tumor growth. Results indicated significant tumor reduction compared to control groups, highlighting its potential as an anti-cancer agent .
  • Cell Line Sensitivity : A series of experiments were conducted on various cancer cell lines with different RAS mutations. The compound showed variable sensitivity depending on the RAS dependency of the cell lines, suggesting a targeted therapeutic approach could be developed for RAS-driven cancers .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antidepressant Activity

Research indicates that benzyl 4-[(3-aminopropyl)amino]piperidine derivatives exhibit potential antidepressant effects. These compounds have been studied for their ability to modulate neurotransmitter systems, particularly the serotonin and norepinephrine pathways, which are crucial in the treatment of depression. A study demonstrated that these derivatives could enhance mood-related behaviors in animal models, suggesting their viability as antidepressants .

2. Anticancer Properties

There is emerging evidence supporting the anticancer potential of benzyl 4-[(3-aminopropyl)amino]piperidine derivatives. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression . This property makes them candidates for further development as chemotherapeutic agents.

3. Neurological Disorders

The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier enhances its therapeutic potential in treating neurological disorders by protecting neurons from oxidative stress and inflammation .

Data Table: Summary of Research Findings

Application AreaKey FindingsReference
Antidepressant ActivityModulates serotonin and norepinephrine levels; enhances mood in animal models
Anticancer PropertiesInhibits cancer cell proliferation; induces apoptosis
Neurological DisordersProvides neuroprotection; reduces oxidative stress

Case Studies

Case Study 1: Antidepressant Efficacy

A double-blind study involving animal models demonstrated that administration of benzyl 4-[(3-aminopropyl)amino]piperidine resulted in significant reductions in depressive-like behaviors compared to control groups. The mechanism was linked to increased levels of serotonin and norepinephrine in the brain, indicating a similar action to established antidepressants .

Case Study 2: Cancer Cell Line Studies

In vitro studies on human breast cancer cell lines showed that treatment with this compound led to a marked decrease in cell viability, with IC50 values indicating potent anticancer activity. The study concluded that further exploration into its mechanism could reveal novel pathways for cancer treatment .

Comparison with Similar Compounds

Structural and Functional Differences

Compound Name CAS Number Molecular Formula Key Features Applications
Benzyl 4-aminopiperidine-1-carboxylate 120278-07-1 C₁₃H₁₈N₂O₂ Unsubstituted primary amine at piperidine C4; free base form. Intermediate for alkylation or acylation reactions.
Benzyl 4-[(3-aminopropyl)amino]piperidine-1-carboxylate dihydrochloride (Target) 147539-41-1 C₁₆H₂₆N₄O₂ · 2HCl (inferred) 3-aminopropylamino side chain; dihydrochloride salt improves solubility. Precursor for amide coupling (e.g., prolinamide synthesis) .
N,1-Dimethyl-N-piperidin-4-yl-L-prolinamide Not provided C₁₃H₂₅N₃O (ES: 226) Piperidine-linked prolinamide; methyl and dimethyl substituents. Potential bioactive molecule (e.g., enzyme inhibition or receptor modulation).

Key Findings from Comparative Analysis

  • Solubility and Stability: The dihydrochloride salt of the target compound increases water solubility compared to free-base analogs like Benzyl 4-aminopiperidine-1-carboxylate, which lacks ionizable groups .
  • Synthetic Utility: The 3-aminopropylamino group in the target compound enables selective amide bond formation, as demonstrated in its reaction with 1-methyl-L-proline to yield N,1-dimethyl-N-piperidin-4-yl-L-prolinamide (a prolinamide derivative) . In contrast, Benzyl 4-(methylamino)piperidine-1-carboxylate (a methyl-substituted analog) shows reduced nucleophilicity, limiting its use in coupling reactions.
  • Toxicological Data: Limited safety information exists for the target compound, but Benzyl 4-aminopiperidine-1-carboxylate is noted to have unstudied toxicological properties, necessitating caution in handling .

Research Implications and Limitations

  • Pharmacological Potential: The target compound’s structural flexibility makes it a promising scaffold for drug discovery, particularly in neuropharmacology (e.g., sigma-1 receptor ligands) or protease inhibitors.
  • Data Gaps : Toxicological profiles and detailed pharmacokinetic data for the dihydrochloride salt remain uncharacterized .
  • Synthetic Challenges : The dihydrochloride form requires careful pH control during reactions to avoid premature deprotonation or side reactions.

Preparation Methods

General Synthetic Strategy

The synthesis of benzyl 4-[(3-aminopropyl)amino]piperidine-1-carboxylate dihydrochloride generally involves:

  • Starting material: 1-benzyl-4-piperidone or related piperidine derivatives.
  • Key transformations: Introduction of the aminopropyl substituent on the piperidine ring nitrogen and formation of the carboxylate group protected as a benzyl ester.
  • Final step: Conversion to the dihydrochloride salt to improve stability and solubility.

This approach is consistent with the preparation of related compounds such as 1-benzyl-4-anilinopiperidine-4-carboxylic acid derivatives, which share the piperidine core and benzyl protection.

Detailed Preparation Method (Based on Patent CN102442937A)

A closely related preparation method for 1-benzyl-4-anilinopiperidine-4-carboxylic acid, which can be adapted for benzyl 4-[(3-aminopropyl)amino]piperidine-1-carboxylate, involves the following three-step process:

Step Description Conditions Key Reagents Outcome
1 Cyanohydrin formation and aniline addition 0–15 °C, base catalysis, reflux 1-benzyl-4-piperidone, hydrocyanic acid, aniline, glacial acetic acid Formation of 1-benzyl-4-cyano-4-anilinopiperidine solid
2 Hydrolysis to carbamyl derivative 20–50 °C, 40–90 h stirring 70–90% sulfuric acid aqueous solution Conversion to 1-benzyl-4-carbamyl-4-anilinopiperidine white powder
3 Acid treatment and crystallization Reflux 10–20 h, cooling 0–30 °C, 24–54 h crystallization Concentrated hydrochloric acid Final product as white crystalline 1-benzyl-4-anilinopiperidine-4-carboxylic acid

This method avoids excessive use of organic solvents, reduces environmental impact, and improves yield compared to previous methods.

Adaptation for Benzyl 4-[(3-aminopropyl)amino]piperidine-1-carboxylate

For the specific compound this compound, the amino substituent on the piperidine ring nitrogen is a 3-aminopropyl group rather than an anilino group. The preparation would therefore involve:

This approach is consistent with the general principles of piperidine derivative synthesis and is supported by related synthetic routes for piperidine carboxylates bearing aminoalkyl substituents.

Research Findings on Related Piperidine Derivatives

A study on piperidine derivatives substituted with aminoethyl groups demonstrated that the basic nitrogen on the piperidine ring plays a crucial role in biological activity, suggesting the importance of maintaining the amino substituent intact during synthesis. This underscores the need for careful control of reaction conditions to preserve the 3-aminopropyl moiety in the target compound.

Comparative Data Table of Key Reaction Parameters

Parameter Step 1: Cyanohydrin Formation Step 2: Hydrolysis Step 3: Acid Treatment
Temperature 0–15 °C (initial), reflux (later) 20–50 °C 20–35 °C (start), reflux (later)
Reaction Time 0.5–3 h additions, 0.5–3 h insulation, reflux time variable 40–90 h 5–20 h reflux, 24–54 h crystallization
Reagents Hydrocyanic acid (10–20%), alkaline catalyst (3–10%), aniline, glacial acetic acid 70–95% sulfuric acid (molar ratio 1:10–25) Concentrated hydrochloric acid (molar ratio 1:20–35)
pH Control Not applicable Adjust to 4–9 with ammonia Crystallization at 0–30 °C
Yield Improved over previous methods (~>40%) High purity carbamyl intermediate Final crystalline product

Environmental and Economic Considerations

The optimized method reduces the use of hazardous organic solvents such as dichloromethane and isopropanol, simplifying the process and lowering environmental pollution. This also decreases raw material costs and improves overall yield, making it economically advantageous for industrial-scale synthesis.

Q & A

Q. What are the key synthetic routes for preparing Benzyl 4-[(3-aminopropyl)amino]piperidine-1-carboxylate dihydrochloride, and how can reaction conditions be optimized?

Answer: A common approach involves nucleophilic substitution or coupling reactions. For example, intermediates like benzyl-protected piperidine derivatives can react with 3-aminopropylamine under basic conditions (e.g., triethylamine in dichloromethane or THF) . Optimization may include:

  • Temperature control : Reactions often proceed at 0–25°C to minimize side products.
  • Catalyst selection : Use of cesium carbonate in DMF for improved yield in coupling steps .
  • Purification : Column chromatography with gradients of methanol/dichloromethane or recrystallization from ethanol/water.
    Validation : Confirm structure via 1^1H/13^13C NMR, mass spectrometry, and elemental analysis.

Q. How should researchers handle discrepancies in toxicity data for this compound and its analogs?

Answer: Discrepancies arise due to limited toxicological studies (e.g., reports "toxicological properties not thoroughly investigated," while states "no known hazards"). To address this:

  • In vitro assays : Conduct cytotoxicity screening (e.g., MTT assays on HEK293 or HepG2 cells) .
  • Comparative analysis : Cross-reference structurally similar compounds (e.g., piperidine derivatives with amine functionalities) for hazard prediction .
  • Precautionary measures : Default to strict PPE (gloves, goggles, lab coats) and fume hood use until definitive data is available .

Q. What analytical techniques are critical for characterizing this compound’s purity and stability?

Answer:

  • HPLC-MS : Quantify purity (>95%) and detect degradation products under stress conditions (e.g., heat, light) .
  • Thermogravimetric analysis (TGA) : Assess thermal stability; decomposition temperatures guide storage protocols .
  • pH-dependent solubility tests : Determine solubility in aqueous buffers (pH 1–10) to inform biological assay design .

Advanced Research Questions

Q. How can this compound be utilized in studying polyamine-mediated cellular processes, and what experimental controls are essential?

Answer: The dihydrochloride salt’s primary amine groups may interact with polyamine transporters or enzymes (e.g., spermidine/spermine acetyltransferases). Key steps:

  • Mechanistic studies : Use fluorescent probes (e.g., dansyl derivatives) to track intracellular uptake .
  • Controls : Include competitive inhibitors (e.g., DFMO for ornithine decarboxylase) and siRNA knockdown of polyamine transporters .
  • Functional assays : Measure apoptosis (Annexin V/PI staining) in cancer cells under hypoxic conditions to model ischemic stress .

Q. What strategies resolve contradictions in the compound’s reported biological activity across different studies?

Answer:

  • Dose-response profiling : Test activity across a wide concentration range (nM–mM) to identify non-linear effects .
  • Replicate conditions : Standardize cell lines, media, and incubation times (e.g., 48h vs. 72h exposure).
  • Meta-analysis : Aggregate data from public databases (e.g., PubChem BioAssay) to identify trends .

Q. How can computational modeling predict the compound’s interactions with therapeutic targets (e.g., GPCRs or kinases)?

Answer:

  • Docking simulations : Use AutoDock Vina or Schrödinger Maestro to model binding to receptors (e.g., serotonin receptors due to piperidine scaffold similarity) .
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .
  • Validation : Compare predicted IC50_{50} values with experimental enzymatic assays (e.g., kinase inhibition screens) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 4-[(3-aminopropyl)amino]piperidine-1-carboxylate dihydrochloride
Reactant of Route 2
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Benzyl 4-[(3-aminopropyl)amino]piperidine-1-carboxylate dihydrochloride

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